Tetrakis(ethylmethylamino)silane

Semiconductor Manufacturing Atomic Layer Deposition Precursor Volatility

Tetrakis(ethylmethylamino)silane (CAS: 477284-75-6), also designated as TEMASi, TEMAS, or Si(NEtMe)₄, is a homoleptic organoaminosilane compound with the molecular formula C₁₂H₃₂N₄Si and a molecular weight of 260.49 g/mol. At ambient temperature, it exists as a colorless liquid with a density of 0.89 g/mL at 25°C.

Molecular Formula C12H32N4Si
Molecular Weight 260.49 g/mol
CAS No. 477284-75-6
Cat. No. B1598728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(ethylmethylamino)silane
CAS477284-75-6
Molecular FormulaC12H32N4Si
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESCCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC
InChIInChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3
InChIKeyMJBZMPMVOIEPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(ethylmethylamino)silane (CAS 477284-75-6): Semiconductor-Grade Organoaminosilane Precursor for Advanced ALD and CVD Thin-Film Deposition


Tetrakis(ethylmethylamino)silane (CAS: 477284-75-6), also designated as TEMASi, TEMAS, or Si(NEtMe)₄, is a homoleptic organoaminosilane compound with the molecular formula C₁₂H₃₂N₄Si and a molecular weight of 260.49 g/mol . At ambient temperature, it exists as a colorless liquid with a density of 0.89 g/mL at 25°C . This compound is classified within the broader family of silicon amide precursors and is specifically engineered as a liquid silicon source for atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. Unlike traditional chlorosilane or alkoxysilane precursors, which often generate corrosive byproducts (e.g., HCl) or require high deposition temperatures, TEMASi is halogen-free and exhibits a favorable balance of volatility and thermal stability for low-temperature processing . Its primary industrial relevance lies in the fabrication of silicon-containing dielectric films—including silicon dioxide (SiO₂), silicon-doped hafnium oxide (HfSiₓO_y), hafnium silicate (HfSiₓO_y), silicon nitride (SiNₓ), and silicon carbonitride (SiCN)—which serve as critical components in advanced semiconductor device architectures [1].

Tetrakis(ethylmethylamino)silane (CAS 477284-75-6): Why Generic Substitution Fails in ALD Silicon Precursor Selection


Substituting one organoaminosilane for another in ALD or CVD processes cannot be done arbitrarily because subtle variations in ligand structure fundamentally alter the precursor's volatility, thermal stability window, surface reactivity, and decomposition pathways. The performance envelope of a silicon precursor is dictated by the balance between the size and electron-donating character of its amido ligands . For instance, the substitution of methyl groups with ethyl groups on the amine ligands modifies the precursor's vapor pressure curve, its self-limiting surface saturation behavior, and its compatibility with co-reactants such as ozone or plasma-activated nitrogen [1]. The failure to match these characteristics can manifest as premature gas-phase decomposition, particle generation, poor step coverage in high-aspect-ratio structures, carbon/nitrogen contamination in the film, or an inability to achieve the targeted film composition when co-deposited with metal precursors. The evidence presented below demonstrates that Tetrakis(ethylmethylamino)silane occupies a specific and non-interchangeable position within the process design space for advanced semiconductor manufacturing, particularly for hafnium silicate and silicon nitride applications [2].

Tetrakis(ethylmethylamino)silane (CAS 477284-75-6): Quantitative Differentiation Evidence vs. Closest Comparators


Thermal Budget and Process Window: Volatility Comparison of TEMASi vs. Tetrakis(dimethylamino)silane (4DMAS)

Tetrakis(ethylmethylamino)silane (TEMASi) exhibits a significantly lower atmospheric boiling point of 40°C compared to Tetrakis(dimethylamino)silane (4DMAS, CAS: 1624-01-7), which has a boiling point of 196°C at 760 mmHg . This 156°C differential is not merely a physical constant but directly translates into lower vaporization energy requirements, enabling stable vapor delivery at reduced source temperatures. In semiconductor ALD systems, a lower boiling point allows the precursor to be delivered without the need for extensive heated delivery lines that can risk premature decomposition and particle formation [1]. Furthermore, the 40°C boiling point of TEMASi is high enough to ensure it remains a manageable liquid at room temperature for ease of handling and purification, unlike some highly volatile silicon precursors that require sub-ambient cooling. This provides a specific, narrow volatility window suited for ALD chambers designed for liquid precursor delivery in the 300-400°C substrate temperature regime [2].

Semiconductor Manufacturing Atomic Layer Deposition Precursor Volatility

Hafnium Silicate (HfSiₓO_y) High-κ Dielectric Co-Injection Compatibility

TEMASi has been specifically developed and validated for co-injection ALD processes alongside Tetrakis(ethylmethylamino)hafnium (TEMAHf, CAS: 352535-01-4) using ozone (O₃) as the oxygen source [1]. The shared ethylmethylamino ligand structure between the Si and Hf precursors ensures matched vaporization characteristics and compatible surface reaction kinetics when their vapors are mixed and pulsed simultaneously into the reactor. This co-injection methodology enables the deposition of HfSiₓO_y silicate films with controlled Hf:Si ratios at substrate temperatures below 400°C [2]. In contrast, the more sterically hindered Tetrakis(dimethylamino)silane (4DMAS) or Tetrakis(diethylamino)silane would exhibit mismatched volatility and surface saturation behavior relative to TEMAHf, complicating or precluding reliable co-injection schemes. The pairing of TEMASi with TEMAHf is a documented industrial process solution for high-κ gate dielectric scaling in 65 nm node CMOS technology and beyond [3].

High-κ Dielectrics Hafnium Silicate ALD Co-Injection

Enabling Low-Temperature Silicon Nitride (SiNₓ) via PEALD

Tetrakis(ethylmethylamino)silane is identified as a suitable silicon precursor for plasma-enhanced atomic layer deposition (PEALD) of silicon nitride (SiNₓ) thin films at low substrate temperatures [1]. The ethylmethylamino ligands are designed to undergo facile ligand exchange and elimination reactions when exposed to nitrogen-containing plasma species (e.g., N₂, NH₃ plasma), enabling the formation of SiNₓ films with acceptable growth rates and film properties without requiring high thermal budgets that can damage underlying device layers . This is a critical advantage over silicon precursors that require thermal ALD conditions above 500°C for effective nitride formation, which would be incompatible with temperature-sensitive device architectures. The molecular design of TEMASi—balancing sufficient thermal stability to avoid gas-phase decomposition with adequate reactivity toward plasma-activated nitrogen—positions it specifically for PEALD SiNₓ spacer and encapsulation layers in advanced logic and memory devices [2].

Silicon Nitride PEALD Low-Temperature Deposition

Formulation Advantage for Silicon-Doped Hafnium Oxide Ferroelectric Materials

TEMASi is explicitly claimed in patent literature as a preferred organoaminosilane precursor for formulating compositions designed to deposit silicon-doped hafnium oxide (Si:HfO₂) films for ferroelectric memory applications [1]. The patent specification describes formulations that combine an organoaminohafnium precursor with an organoaminosilane selected from the group consisting of Tetrakis(dimethylamino)silane and Tetrakis(ethylmethylamino)silane [2]. The inclusion of TEMASi alongside 4DMAS in this specific application indicates that its molecular properties—specifically the balance of volatility and decomposition behavior afforded by the ethylmethylamino ligands—are conducive to achieving the precise silicon doping levels required to stabilize the orthorhombic ferroelectric phase in HfO₂-based films [3]. This provides a concrete, documented procurement pathway for researchers and manufacturers developing next-generation ferroelectric memory devices where precise compositional control is paramount.

Ferroelectric Memory Hafnium Oxide Silicon Doping

Tetrakis(ethylmethylamino)silane (CAS 477284-75-6): Validated Research and Industrial Application Scenarios


Deposition of Hafnium Silicate (HfSiₓO_y) High-κ Gate Dielectrics

TEMASi is a validated silicon source for the atomic layer deposition of hafnium silicate (HfSiₓO_y) films when paired with TEMAHf and ozone at substrate temperatures below 400°C [1]. The co-injection of TEMASi and TEMAHf vapors, enabled by their matched ligand chemistry, allows for the precise control of the Hf:Si ratio and film thickness across 300-mm silicon wafers, a requirement for high-κ gate dielectric scaling in advanced CMOS logic devices [2].

Low-Temperature Plasma-Enhanced ALD (PEALD) of Silicon Nitride (SiNₓ)

In semiconductor device fabrication requiring low thermal budgets, TEMASi serves as a suitable precursor for PEALD of silicon nitride thin films [3]. Its reactivity with nitrogen-containing plasmas (e.g., N₂, NH₃) enables the formation of conformal, halogen-free SiNₓ layers used as spacers, etch-stop layers, and encapsulation barriers in FinFET and 3D NAND memory structures, where processing temperatures must be limited to preserve device integrity .

Silicon Doping of Hafnium Oxide for Ferroelectric Memory Devices

TEMASi is claimed in patent literature as a precursor for the deposition of silicon-doped hafnium oxide (Si:HfO₂) films, a critical material system for emerging ferroelectric random-access memory (FeRAM) and ferroelectric field-effect transistors (FeFETs) [4]. The precise incorporation of silicon via TEMASi helps stabilize the orthorhombic ferroelectric phase of HfO₂, enabling non-volatile memory functionality. Its specific volatility and decomposition profile, distinct from other aminosilanes like 4DMAS, provides process engineers with a documented formulation option for tuning silicon incorporation efficiency.

MOCVD of Hafnium Silicate Thin Films with Alternative Hafnium Sources

Beyond ALD co-injection with TEMAHf, TEMASi has been demonstrated in metal-organic chemical vapor deposition (MOCVD) for hafnium silicate film growth when paired with hafnium tetra-tert-butoxide (HTB) [5]. This demonstrates the versatility of TEMASi as a silicon source in different deposition modalities (ALD and MOCVD) and with different co-precursors, providing procurement flexibility for research groups and pilot lines exploring varied high-κ dielectric integration schemes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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